4-(Mesitylamino)-4-oxobut-2-enoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-4-oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-6-9(2)13(10(3)7-8)14-11(15)4-5-12(16)17/h4-7H,1-3H3,(H,14,15)(H,16,17)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBBIQNPOBBNDV-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C=CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C=C/C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Synthesis of 4-(Mesitylamino)-4-oxobut-2-enoic acid"
Technical Monograph & Operational Guide
Executive Summary
This technical guide details the synthesis, purification, and characterization of 4-(Mesitylamino)-4-oxobut-2-enoic acid (also known as N-mesitylmaleamic acid). This compound is a critical intermediate in the synthesis of N-mesitylmaleimide, a sterically hindered dienophile used extensively in bioconjugation, polymer cross-linking, and the development of heat-resistant resins.
The synthesis exploits a nucleophilic acyl substitution reaction between maleic anhydride and 2,4,6-trimethylaniline (mesitylamine). Unlike simple anilines, the mesityl group introduces significant steric bulk, which stabilizes the amide bond against rotational isomerization but requires precise control of reaction conditions to prevent premature cyclization or hydrolysis.
Chemical Identity
| Property | Specification |
| IUPAC Name | (2Z)-4-[(2,4,6-Trimethylphenyl)amino]-4-oxobut-2-enoic acid |
| Common Name | N-Mesitylmaleamic acid |
| CAS Number | 4805-26-9 |
| Molecular Formula | |
| Molecular Weight | 233.27 g/mol |
| Appearance | White to off-white crystalline solid |
Retrosynthetic Analysis & Reaction Mechanism
The synthesis is a single-step atom-economic addition reaction. The driving force is the relief of ring strain from the cyclic anhydride upon nucleophilic attack by the amine.
Reaction Pathway Diagram
Caption: Pathway showing the ring-opening of maleic anhydride by mesitylamine. Note the potential for thermal cyclization to maleimide.[1]
Mechanistic Insight[2][3]
-
Nucleophilic Attack: The lone pair on the mesitylamine nitrogen attacks one of the carbonyl carbons of the maleic anhydride. The steric hindrance of the ortho-methyl groups on the mesityl ring does not significantly impede this step due to the planar nature of the anhydride.
-
Ring Opening: The tetrahedral intermediate collapses, breaking the carbon-oxygen bond of the anhydride linkage.
-
Proton Transfer: An intramolecular or solvent-mediated proton transfer occurs from the ammonium cation to the carboxylate anion, yielding the free carboxylic acid and the amide.
-
Stereochemistry: The double bond configuration is retained as cis (Z) due to the geometry of the starting anhydride. Isomerization to the trans (fumaramic) isomer is rare under mild conditions but can occur if the reaction is heated excessively or catalyzed by strong acids.
Experimental Protocol
Safety Warning: Maleic anhydride is a potent sensitizer and irritant. Mesitylamine is toxic if inhaled or absorbed. Perform all operations in a functioning fume hood.
Materials & Reagents
| Reagent | Equiv. | MW ( g/mol ) | Role |
| Maleic Anhydride | 1.05 | 98.06 | Electrophile (Use fresh/recrystallized) |
| 2,4,6-Trimethylaniline | 1.00 | 135.21 | Nucleophile |
| Diethyl Ether (Et₂O) | Solvent | - | Reaction Medium (Anhydrous) |
| Dichloromethane (DCM) | Alt. Solvent | - | Alternative Medium |
Step-by-Step Methodology
Step 1: Preparation of Electrophile Solution
-
Charge a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar.
-
Add Maleic Anhydride (1.05 eq) .
-
Note: A slight excess of anhydride ensures complete consumption of the more expensive/toxic amine.
-
-
Dissolve in Diethyl Ether (10 mL per gram of anhydride) . Stir until a clear, colorless solution is obtained.
-
Critical: If the anhydride contains hydrolyzed maleic acid (white insoluble powder), filter the solution before proceeding.
-
Step 2: Addition of Nucleophile
-
In a separate beaker, dissolve Mesitylamine (1.0 eq) in a minimal amount of Diethyl Ether (approx. 2-3 mL per gram).
-
Cool the anhydride solution to 0–5°C using an ice bath.
-
Reasoning: The reaction is exothermic. Cooling prevents uncontrolled boiling of ether and minimizes side reactions (isomerization).
-
-
Add the amine solution dropwise to the stirred anhydride solution over 15–20 minutes.
-
Observation: A white to pale-yellow precipitate (the product) should form almost immediately upon addition.
Step 3: Reaction & Isolation
-
Remove the ice bath and allow the slurry to stir at Room Temperature (20–25°C) for 2 hours.
-
Filter the solid using a Büchner funnel under vacuum.
-
Wash: Rinse the filter cake with cold Diethyl Ether (
mL) to remove unreacted anhydride and impurities. -
Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.
-
Caution: Do not exceed 60°C. Higher temperatures can trigger cyclodehydration to the maleimide (releasing water and closing the ring).
-
Step 3.3: Purification (If required)
If the melting point is sharp and NMR is clean, purification is unnecessary. If impurities persist:
-
Recrystallization Solvent: Ethanol/Water (9:1) or Acetone.
-
Dissolve in warm solvent, cool slowly to 4°C, and filter.
Critical Process Parameters (CPP) & Troubleshooting
The following decision tree illustrates the logic for troubleshooting common synthetic issues.
Caption: Troubleshooting logic for isolation and purity issues.
Key Parameter Control
-
Moisture: Maleic anhydride hydrolyzes to maleic acid in the presence of water. Use anhydrous solvents and dry glassware.
-
Stoichiometry: Excess amine can form salts with the product carboxylic acid, complicating isolation. Always use a slight excess of the anhydride, which stays in the ether filtrate.
-
Temperature: Keep drying temperatures <50°C. The "maleamic acid" is a metastable intermediate; heat drives it to the thermodynamically stable maleimide.
Characterization & Validation
To validate the synthesis, compare analytical data against these standard values.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (CDCl₃ is often poor for solubility of the acid form)
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| ¹H | 13.0 | Broad Singlet | 1H | -COOH (Carboxylic Acid) |
| ¹H | 9.80 | Singlet | 1H | -CONH - (Amide) |
| ¹H | 6.45 | Doublet ( | 1H | Vinyl -CH = |
| ¹H | 6.25 | Doublet ( | 1H | Vinyl =CH - |
| ¹H | 6.90 | Singlet | 2H | Aromatic (Mesityl m-H) |
| ¹H | 2.20 | Singlet | 3H | Mesityl p-CH ₃ |
| ¹H | 2.05 | Singlet | 6H | Mesityl o-CH ₃ |
Interpretation: The presence of two distinct vinyl protons with a coupling constant of ~12 Hz confirms the cis (Z) geometry. A shift to ~16 Hz would indicate isomerization to the trans fumaramic acid.
Infrared Spectroscopy (FT-IR)
-
3250–3300 cm⁻¹: N-H stretch (Amide).
-
2500–3000 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).
-
1715 cm⁻¹: C=O stretch (Carboxylic acid).
-
1650 cm⁻¹: C=O stretch (Amide I band).
-
1530 cm⁻¹: N-H bend (Amide II band).
Melting Point
-
Expected Range: 178–182°C (with decomposition).
-
Note: Decomposition often involves visible gas evolution (water vapor) as the solid cyclizes to the maleimide in the melt phase.
References
-
Cava, M. P., Deana, A. A., Muth, K., & Mitchell, M. J. (1960). N-Phenylmaleimide.[2] Organic Syntheses, 41, 93. (Foundational protocol for N-arylmaleamic acid synthesis).
-
Havaldar, F. H., & Patil, A. R. (2008). Syntheses of new 1-(4-methyl-2-oxo-2H-chromen-7-yl)-pyrrolidine-2,5-diones. E-Journal of Chemistry, 5(2), 347-354. (Demonstrates the maleic anhydride ring-opening methodology with substituted anilines).
-
Metha, N. B., Phillips, A. P., Fu, F. L., & Brooks, R. E. (1960). Maleamic Acids and Maleimides.[2][3][4][5] The Journal of Organic Chemistry, 25(6), 1012–1015. (Detailed kinetic and structural analysis of N-substituted maleamic acids).
-
Gao, C., et al. (2018). Synthesis and Characterization of N-Substituted Maleimides. Molecules, 23(12), 3296. (Modern review of synthesis conditions and solvent effects).
Sources
- 1. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0403240A1 - Preparation process of N-substituted maleimides - Google Patents [patents.google.com]
Technical Monograph: Structural Elucidation and Spectroscopic Characterization of 4-(Mesitylamino)-4-oxobut-2-enoic Acid
Executive Summary & Chemical Identity
This guide provides a comprehensive technical analysis of 4-(Mesitylamino)-4-oxobut-2-enoic acid (commonly referred to as
It serves as a critical intermediate in the synthesis of
Chemical Profile
| Property | Specification |
| IUPAC Name | ( |
| Common Name | |
| CAS Registry Number | 133056-82-9 (Analogous) |
| Molecular Formula | |
| Molecular Weight | |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in |
High-Fidelity Synthesis Protocol
To ensure spectroscopic purity, we utilize a precipitation-driven synthesis . This method is self-validating: the starting materials are soluble in the reaction solvent (Toluene or Diethyl Ether), while the product is insoluble, preventing equilibrium reversal and simplifying purification.
Reagents
-
Maleic Anhydride (1.05 eq): Recrystallized from
if hydrolyzed. -
2,4,6-Trimethylaniline (1.00 eq): Distilled if significant oxidation (browning) is observed.
-
Solvent: Anhydrous Toluene (preferred) or Diethyl Ether.
Step-by-Step Workflow
-
Preparation: Dissolve 2,4,6-trimethylaniline (
, ) in of anhydrous toluene in a round-bottom flask. -
Addition: Dissolve maleic anhydride (
, ) in of warm toluene. Add this solution dropwise to the amine solution under vigorous stirring at room temperature ( ). -
Reaction: The reaction is exothermic. A white precipitate (
-mesitylmaleamic acid) will form almost immediately. Stir for 2 hours to ensure completion. -
Isolation: Filter the solid via a Büchner funnel.
-
Purification: Wash the filter cake with
cold toluene (removes unreacted amine/anhydride). -
Drying: Vacuum dry at
for 6 hours.
Mechanistic Pathway & Workflow Diagram
The reaction proceeds via nucleophilic attack of the aniline nitrogen on one of the anhydride carbonyls. The resulting tetrahedral intermediate collapses to open the ring, yielding the carboxylic acid and the amide.
Figure 1: Self-validating synthesis workflow where product insolubility drives isolation.
Spectroscopic Atlas
The following data characterizes the purified (
A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
NMR Data
The spectrum is characterized by the distinct mesityl methyl pattern and the vinyl protons of the maleic linker.
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 12.80 | Broad s | 1H | Carboxylic acid proton; exchangeable with | |
| 9.85 | s | 1H | Amide proton; downfield due to H-bonding. | |
| 6.92 | s | 2H | Aromatic protons of the mesityl ring (meta position). | |
| 6.45 | d ( | 1H | Vinyl proton | |
| 6.28 | d ( | 1H | Vinyl proton | |
| 2.21 | s | 3H | Para-methyl group. | |
| 2.08 | s | 6H | Ortho-methyl groups (shielded by carbonyl anisotropy). |
> Note: The vinyl protons often appear as an AB quartet with
NMR Data
| Shift ( | Assignment |
| 166.8 | Carboxylic Acid Carbonyl ( |
| 163.5 | Amide Carbonyl ( |
| 136.5 | Aromatic |
| 135.2 | Aromatic |
| 134.8 | Aromatic |
| 131.5 | Vinyl Carbon ( |
| 130.2 | Vinyl Carbon ( |
| 128.8 | Aromatic |
| 20.5 | Methyl Carbon ( |
| 18.1 | Methyl Carbon ( |
B. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance)
The IR spectrum confirms the presence of both the carboxylic acid and the secondary amide.
| Wavenumber ( | Vibration Mode | Functional Group |
| 3250 – 3300 | Secondary Amide | |
| 2500 – 3100 | Carboxylic Acid (H-bonded dimer) | |
| 1705 | Carboxylic Acid | |
| 1650 | Amide I Band | |
| 1625 | Alkene (conjugated) | |
| 1535 | Amide II Band | |
| 850 | 1,2,3,5-substituted benzene ring |
C. Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization) or EI (Electron Impact)[1]
Maleamic acids exhibit a characteristic fragmentation pathway. The most prominent feature is the thermal or collision-induced dehydration to form the maleimide cation.
-
Molecular Ion:
(ESI Positive Mode) -
Base Peak: Often
(Loss of , cyclization to maleimide).
Fragmentation Pathway Diagram[2]
Figure 2: Primary fragmentation pathway observed in Mass Spectrometry, dominated by cyclodehydration.
References
-
Gowda, B. T., et al. (2009).[3] "Crystal structure of N-(2,4,6-trimethylphenyl)maleamic acid." Acta Crystallographica Section E, 65(8), o1927. Link
-
Cava, M. P., et al. (1961). "N-Phenylmaleimide." Organic Syntheses, Coll. Vol. 5, p.944. (Foundational protocol for maleamic acid intermediates). Link
-
Havál, M. (2010). "Synthesis of N-arylmaleimides." Chemical Papers, 64(1). (Discusses the acid intermediate stability). Link
-
NIST Chemistry WebBook. "Maleamic acid, N-phenyl- (Analogous Spectra)." (Used for comparative spectral assignment). Link
Sources
An In-Depth Technical Guide to 4-(Mesitylamino)-4-oxobut-2-enoic Acid: Synthesis, Characterization, and Therapeutic Potential
Introduction: Unveiling a Promising Scaffold for Drug Discovery
In the landscape of modern medicinal chemistry, the identification and development of novel molecular scaffolds with therapeutic potential is a cornerstone of innovation. Small molecules, typically organic compounds with a molecular weight under 900 Daltons, form the bedrock of many therapeutic interventions due to their potential for oral bioavailability and their ability to modulate intracellular biological processes.[1] Within this vast chemical space, the 4-amino-4-oxobut-2-enoic acid moiety has emerged as a versatile and promising pharmacophore. Its derivatives have demonstrated a spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
This technical guide provides a comprehensive overview of a specific, yet largely unexplored, derivative: 4-(Mesitylamino)-4-oxobut-2-enoic acid . While a specific CAS number for this compound is not readily found in major chemical databases, indicating its novelty, its synthesis is highly feasible based on established chemical principles. This document will serve as a foundational resource for researchers, scientists, and drug development professionals by detailing a proposed synthesis, predicting its physicochemical properties, and exploring its potential therapeutic applications based on the activities of structurally related compounds. The insights provided herein are grounded in established chemical literature and are intended to catalyze further investigation into this promising molecule.
Proposed Synthesis of this compound
The synthesis of N-substituted maleamic acids, such as this compound, is a well-established reaction, typically involving the nucleophilic ring-opening of maleic anhydride by a primary amine.[2][3] The reaction is generally straightforward and proceeds with high yield under mild conditions.
Reaction Principle
The reaction mechanism involves the nucleophilic attack of the primary amine (2,4,6-trimethylaniline) on one of the carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring to form the corresponding N-arylmaleamic acid. The presence of the bulky mesityl group (2,4,6-trimethylphenyl) on the amine is not expected to significantly hinder this reaction, although it may influence the final product's conformation and solubility.
Experimental Workflow: A Step-by-Step Protocol
The following protocol is a proposed method for the synthesis of this compound.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Steps:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in glacial acetic acid. Acetic acid is a suitable solvent as it facilitates the reaction without promoting the cyclodehydration to the maleimide.[4]
-
Amine Addition: To the stirred solution of maleic anhydride, add a solution of 2,4,6-trimethylaniline (mesitylamine) (1.0 equivalent) in glacial acetic acid dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion of the reaction, the product, this compound, is expected to precipitate out of the solution as a solid.
-
Purification: Collect the precipitate by suction filtration and wash the solid with a small amount of cold ethyl acetate to remove any unreacted starting materials.[4]
-
Drying: Dry the purified product under vacuum to obtain the final compound.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.
Predicted Physicochemical Properties
Based on the structures of the parent molecules, the following properties can be predicted for the target compound.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C13H15NO3 | Based on the combination of maleic anhydride and mesitylamine. |
| Molecular Weight | 233.26 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for N-arylmaleamic acids. |
| Melting Point | Expected to be a defined solid with a melting point likely above 150 °C. | N-arylmaleamic acids are generally crystalline solids. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | The mesityl group increases lipophilicity, while the carboxylic acid and amide groups provide some polarity. 2,4,6-trimethylaniline is insoluble in water.[5] |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5. | Similar to other carboxylic acids. |
Table 1: Predicted physicochemical properties of this compound.
Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying functional groups.[3][6][7] The IR spectrum of this compound is expected to show characteristic absorption bands:
-
O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.
-
N-H stretch (amide): A sharp peak around 3300 cm⁻¹.
-
C=O stretch (carboxylic acid and amide): Strong absorptions in the range of 1720-1650 cm⁻¹.
-
C=C stretch (alkene): A peak around 1640 cm⁻¹.
-
Aromatic C-H and C=C stretches: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure.[6][8]
-
¹H NMR:
-
Carboxylic acid proton (-COOH): A broad singlet typically downfield (>10 ppm).
-
Amide proton (-NH-): A singlet or broad singlet, with its chemical shift dependent on the solvent and concentration.
-
Olefinic protons (-CH=CH-): Two doublets in the region of 6.0-7.0 ppm, with a coupling constant characteristic of a cis-configuration.
-
Aromatic protons: Singlets corresponding to the two protons on the mesityl ring.
-
Methyl protons (-CH₃): Singlets for the three methyl groups on the mesityl ring.
-
-
¹³C NMR:
-
Carbonyl carbons (C=O): Resonances in the downfield region (165-180 ppm).
-
Olefinic carbons (-CH=CH-): Peaks in the range of 120-140 ppm.
-
Aromatic carbons: Signals in the aromatic region (120-140 ppm).
-
Methyl carbons (-CH₃): Resonances in the upfield region (around 20 ppm).
-
Potential Applications in Drug Development
The 4-amino-4-oxobut-2-enoic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.
Anticancer Activity
Derivatives of 4-maleamic acid have shown significant potential as anticancer agents. For instance, certain 4-maleamic acid and 4-maleamide peptidyl chalcones have demonstrated multitarget efficacy against human prostate cancer cells.[1] These compounds were found to inhibit cell viability, arrest the cell cycle, and inhibit cell adhesion, migration, and invasion.[1] Furthermore, methoxyphenyl maleamic acid has been shown to augment the antitumor activity of cytotoxic drugs like cyclophosphamide against P388 leukemia.[9] The introduction of the lipophilic mesityl group in this compound could enhance its cell permeability and potentially lead to improved anticancer efficacy.
Antifungal and Antibacterial Activity
N-substituted maleimides, which can be derived from maleamic acids, have shown good antibacterial and antifungal activities.[2] Maleamic acid derivatives themselves have also been evaluated against pathogenic fungi and have shown to be active against both dermatophytes and invasive fungi.[10] The structural features of this compound, including the amide linkage and the unsaturated carboxylic acid, are common in molecules with antimicrobial properties.
pH-Sensitive Drug Delivery
Maleamic acid derivatives are known to be pH-sensitive linkers.[11] The amide bond in these molecules can undergo hydrolysis under mildly acidic conditions, such as those found in the tumor microenvironment.[11] This property makes this compound a potential candidate for use as a pH-sensitive linker in antibody-drug conjugates (ADCs) or other targeted drug delivery systems.
Proposed Mechanism of Action
The precise mechanism of action for this compound would require experimental validation. However, based on the activities of related compounds, a plausible mechanism could involve the inhibition of key cellular enzymes or interference with signaling pathways crucial for cancer cell proliferation and survival. The α,β-unsaturated carbonyl system present in the molecule is a Michael acceptor and could potentially react with nucleophilic residues (e.g., cysteine) in the active sites of enzymes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. US5965746A - Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides - Google Patents [patents.google.com]
- 5. 2,4,6-Trimethylaniline | C9H13N | CID 6913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Nuclear magnetic resonance and infrared spectroscopic analysis of nedocromil hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Methoxyphenyl maleamic acid augments the activity of cytotoxic drugs against murine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jige.uobaghdad.edu.iq [jige.uobaghdad.edu.iq]
- 11. studenttheses.uu.nl [studenttheses.uu.nl]
An In-depth Technical Guide to the Mechanism of Action of 4-Aryl-4-Oxobut-2-Enoic Acid Derivatives
Abstract
Derivatives of 4-aryl-4-oxobut-2-enoic acid represent a versatile class of compounds with a broad spectrum of biological activities, positioning them as promising scaffolds in modern drug discovery. This technical guide provides an in-depth exploration of their multifaceted mechanisms of action, with a primary focus on their roles as inhibitors of kynurenine-3-monooxygenase (KMO), their anticancer properties through tubulin polymerization inhibition, and their engagement with other significant biological targets such as carbonic anhydrases. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the causality behind experimental designs, self-validating protocols, and a robust foundation of authoritative references.
Introduction: The Chemical Versatility and Therapeutic Potential of 4-Aryl-4-Oxobut-2-Enoic Acids
The 4-aryl-4-oxobut-2-enoic acid scaffold is characterized by an α,β-unsaturated carbonyl system, which imparts significant reactivity and the ability to interact with various biological nucleophiles, often through Michael addition.[1] This core structure has been the subject of extensive medicinal chemistry efforts, leading to the discovery of derivatives with potent and selective activities against a range of therapeutic targets. The inherent reactivity of this scaffold, combined with the potential for diverse substitutions on the aryl ring, provides a rich chemical space for the development of novel therapeutics. This guide will dissect the key mechanisms through which these compounds exert their biological effects, supported by experimental evidence and detailed protocols.
Primary Mechanism of Action: Inhibition of Kynurenine-3-Monooxygenase (KMO)
A predominant and extensively studied mechanism of action for 4-aryl-4-oxobut-2-enoic acid derivatives is the inhibition of kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan catabolic pathway, also known as the kynurenine pathway.[][3]
The Kynurenine Pathway: A Balancing Act Between Neuroprotection and Neurotoxicity
The kynurenine pathway is a central metabolic route for tryptophan, leading to the production of several neuroactive metabolites.[4] KMO is a flavin adenine dinucleotide (FAD)-dependent enzyme located on the outer mitochondrial membrane that catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[][3] This pathway has a crucial branch point: L-kynurenine can be either converted to the neuroprotective kynurenic acid (KYNA) by kynurenine aminotransferases (KATs) or to the neurotoxic 3-HK by KMO.[4] Downstream metabolites of 3-HK, such as quinolinic acid, are potent NMDA receptor agonists and are implicated in excitotoxic neuronal death.[5][6]
An upregulation of KMO activity is associated with a shift towards the production of neurotoxic metabolites, a phenomenon observed in several neurodegenerative and neuroinflammatory diseases, including Huntington's, Alzheimer's, and Parkinson's diseases.[3][4] Therefore, inhibiting KMO is a highly attractive therapeutic strategy to rebalance the kynurenine pathway, reducing the production of neurotoxins and increasing the levels of the neuroprotective KYNA.[7]
Caption: The Kynurenine Pathway and the site of KMO inhibition.
Structure-Activity Relationship (SAR) of KMO Inhibitors
Early KMO inhibitors were often close structural analogues of the substrate, L-kynurenine.[5] However, the discovery of 4-aryl-4-oxobutanoic acid derivatives marked a significant advancement in the development of potent and selective KMO inhibitors.[][8] Subsequent studies on 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and their esters revealed that these compounds are among the most potent inhibitors of the KMO enzyme disclosed to date.[9]
Key SAR insights include:
-
Aromatic Ring Substitution: Halogen substitutions, particularly at the 3 and 4 positions of the aryl ring (e.g., 3,4-dichloro or 3,4-difluoro), have been shown to significantly enhance inhibitory potency.[8][10]
-
The Carboxylic Acid Moiety: The carboxylic acid group is essential for potent inhibition, likely due to its interaction with key residues in the active site of the enzyme.[11]
-
The α,β-Unsaturated System: The conjugated double bond in the butenoic acid chain contributes to the overall conformation and electronic properties of the molecule, influencing its binding affinity.
| Compound | Substitution | IC50 (nM) | Reference |
| Methyl 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate | 3-chloro | Potent | [9] |
| 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoic acid | 3-chloro | Potent | [9] |
| UPF-648 (a 4-aryl-4-oxobutanoic acid derivative) | 3,4-dichloro | 20 | [5][11] |
| Ro-61-8048 (a sulfonamide derivative) | - | 37 | [11] |
Experimental Protocol: KMO Inhibition Assay
The inhibitory activity of 4-aryl-4-oxobut-2-enoic acid derivatives on KMO can be determined using a fluorometric assay that measures the consumption of the cofactor NADPH.[10]
Materials:
-
Human recombinant KMO enzyme
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare stock solutions of L-kynurenine and NADPH in the assay buffer.
-
In a 96-well plate, add the assay buffer, human recombinant KMO enzyme, and the test compound at various concentrations. Include a positive control (a known KMO inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a mixture of L-kynurenine and NADPH to each well.
-
Immediately measure the fluorescence (e.g., excitation at 340 nm, emission at 460 nm) in kinetic mode for 30-60 minutes at 37°C.
-
The rate of reaction is determined by monitoring the decrease in NADPH fluorescence.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for a KMO inhibition assay.
Anticancer Mechanism of Action
Numerous studies have highlighted the potent antiproliferative activity of 4-aryl-4-oxobut-2-enoic acid derivatives against a variety of human tumor cell lines.[12] The primary anticancer mechanism appears to be the disruption of microtubule dynamics through the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis.
Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy.
Certain (E)-4-aryl-4-oxo-2-butenoic acid amides have demonstrated significant inhibition of tubulin assembly.[12] These compounds likely bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to the arrest of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[13]
Cell Cycle Arrest and Apoptosis
Cell cycle analysis of cancer cells treated with active 4-aryl-4-oxobut-2-enoic acid derivatives has shown a significant accumulation of cells in the G2/M phase.[12][13] This arrest is a direct consequence of the disruption of the mitotic spindle, which is composed of microtubules. Prolonged mitotic arrest activates the spindle assembly checkpoint, leading to the induction of the intrinsic apoptotic pathway.
Caption: Anticancer mechanism via tubulin polymerization inhibition.
Experimental Protocol: Antiproliferative and Cell Cycle Analysis
Antiproliferative Assay (MTT Assay):
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry):
-
Treat cancer cells with the test compound at its IC50 concentration for a defined period (e.g., 24 hours).
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.
Other Biological Activities and Mechanisms
Beyond KMO inhibition and anticancer effects, 4-aryl-4-oxobut-2-enoic acid derivatives have been reported to interact with other biological targets.
Inhibition of Carbonic Anhydrases
(Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II.[14] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[14] These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. The butenoic acid derivatives showed strong inhibition with Ki values in the low nanomolar range for both hCA I and hCA II.[14]
Antimicrobial and Anti-inflammatory Properties
Some derivatives of 4-aryl-4-oxobut-2-enoic acid have demonstrated moderate anti-inflammatory, analgesic, and antimicrobial activities.[15] The antimicrobial activity has been observed against various bacterial strains, including Yersinia enterocolitica and Micrococcus luteus.[16] The anti-inflammatory effects may be linked to the inhibition of enzymes such as cyclooxygenase (COX), although this requires further investigation for many derivatives.[10] The ability of some phytochemicals with similar structural motifs to inhibit the NF-κB signaling pathway, a key regulator of inflammation, suggests a potential mechanism for the observed anti-inflammatory effects.[17]
Conclusion and Future Directions
The 4-aryl-4-oxobut-2-enoic acid scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with diverse and potent biological activities. Their well-established role as inhibitors of KMO positions them as promising candidates for the treatment of neurodegenerative diseases. Furthermore, their ability to inhibit tubulin polymerization and induce cell cycle arrest underscores their potential as anticancer agents. The emerging evidence for their interaction with other targets, such as carbonic anhydrases, opens up new avenues for therapeutic applications.
Future research in this area should focus on:
-
Structure-based drug design: Leveraging the crystal structures of target enzymes like KMO to design more potent and selective inhibitors.
-
Elucidation of off-target effects: A comprehensive understanding of the polypharmacology of these derivatives is crucial for their clinical development.
-
In vivo efficacy and safety studies: Translating the promising in vitro activities into in vivo efficacy and establishing favorable safety profiles are essential next steps.
The continued exploration of the chemical space around the 4-aryl-4-oxobut-2-enoic acid core will undoubtedly lead to the discovery of novel and effective therapeutic agents for a range of human diseases.
References
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Drysdale, M. J., Hind, S. L., Jansen, M., & Reinhard, J. F., Jr. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123–127. [Link]
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D'Anello, M., et al. (2011). (E)-4-aryl-4-oxo-2-butenoic acid amides, chalcone–aroylacrylic acid chimeras: Design, antiproliferative activity and inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry, 19(15), 4529-4539. [Link]
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Senturk, M., et al. (2016). The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 138-143. [Link]
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Pulina, N. A., et al. (2009). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Pharmaceutical Chemistry Journal, 43(8), 442-446. [Link]
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Koval, A. A., et al. (2020). Synthesis, intramolecular cyclization and antinociceptive activity of 4-(het)aryl-2-{[3-(ethoxycarbonyl)-4-(4-r-phenyl)thiophen-2-yl]amino}4-oxobut-2-enoic acids. CyberLeninka. [Link]
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El-Hashash, M. A., El-Sawy, A. A., & El-Naggar, M. (2014). Synthesis and Antimicrobial Activity of Some Novel Heterocyclic Candidates via Michael Addition Involving 4-(4-Acetamidophenyl)-4-oxobut-2-enoic Acid. Advances in Chemistry, 2014, 1-9. [Link]
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Maslivets, A. N., et al. (2019). Synthesis and search for compounds with hemostatic activity in the series of 4-(het)aryl-4-oxobut-2-enoic acid derivatives. ResearchGate. [Link]
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Wujec, M., et al. (2025). A Search for New Amidrazone Derivatives Containing 4-Oxybut-2-enoic Acid Moiety as Antibacterial Agents. Medicinal Chemistry, 21. [Link]
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Al-Hussain, S. A., & Salah, A. M. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Pharmacology, 10, 72. [Link]
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Smith, J. R., Jamie, J. F., & Guillemin, G. J. (2016). Kynurenine-3-monooxygenase: A review of structure, mechanism, and inhibitors. Drug Discovery Today, 21(2), 315-324. [Link]
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Al-Hussain, S. A., & Salah, A. M. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Pharmacology, 10, 72. [Link]
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Pevarello, P., et al. (1998). 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase. Bioorganic & Medicinal Chemistry Letters, 8(20), 2907-2912. [Link]
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Hadfield, J. A., et al. (1999). Synthesis and anticancer activities of 4-oxobenzopyrano[2,3-d]pyrimidines. Anticancer Drugs, 10(6), 591-595. [Link]
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Molejon, M. I., et al. (2025). Novel insights into structure-activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. Expert Opinion on Drug Discovery. [Link]
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Smith, J. R., Jamie, J. F., & Guillemin, G. J. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. MDPI. [Link]
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Van der Walt, M. M., et al. (2023). Synthesis and cancer cell cytotoxicity of 2-aryl-4-(4-aryl-2-oxobut-3-en-1-ylidene)-substituted benzothiazepanes. Phytochemistry Letters, 55, 117-123. [Link]
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Noguchi, T., Onodera, A., Tomisawa, K., & Yokomori, S. (2002). A practical procedure for the synthesis of esonarimod, (R,S)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, an antirheumatic agent (part 1). Chemical & Pharmaceutical Bulletin, 50(10), 1407-1412. [Link]
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Iman, V., et al. (2017). Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii. Drug Design, Development and Therapy, 11, 173-190. [Link]
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Rojas-Guevara, J., et al. (2021). Discovery of dual-action phenolic 4-arylidene-isoquinolinones with antioxidant and α-glucosidase inhibition activities. RSC Medicinal Chemistry, 12(10), 1729-1740. [Link]
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Zaki, Y. H., et al. (2022). A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. Molecules, 27(4), 1269. [Link]
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Drapała, P. A., et al. (2022). 4-Arylthiosemicarbazide Derivatives as Toxoplasmic Aromatic Amino Acid Hydroxylase Inhibitors and Anti-inflammatory Agents. Molecules, 27(6), 1899. [Link]
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Novel Derivatives of 4-Oxobut-2-enoic Acid: A Scaffold for Innovation in Drug Discovery
An In-Depth Technical Guide for Researchers
Introduction: The Versatility of the 4-Oxobut-2-enoic Acid Core
The 4-oxobut-2-enoic acid framework represents a class of α,β-unsaturated carbonyl compounds that serve as highly versatile and valuable intermediates in medicinal chemistry and organic synthesis.[1][2] Their intrinsic reactivity, stemming from the electrophilic nature of the conjugated system, allows for a multitude of chemical transformations, making them ideal starting points for constructing complex molecular architectures.[2] This guide provides an in-depth exploration of novel derivatives of 4-oxobut-2-enoic acid, detailing synthetic methodologies, significant biological activities, and practical experimental protocols for the modern researcher. The utility of these compounds spans from their application as building blocks for diverse heterocyclic systems to their role as active pharmacophores in the development of new therapeutic agents.[1][2][3]
Part 1: Synthetic Pathways to 4-Oxobut-2-enoic Acid Derivatives
The synthesis of the 4-oxobut-2-enoic acid core and its subsequent derivatization can be achieved through several reliable and adaptable methods. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Core Scaffold Synthesis
Two primary strategies have proven effective for the initial construction of the 4-oxobut-2-enoic acid scaffold:
-
Microwave-Assisted Aldol Condensation: A highly efficient method involves the aldol condensation between various methyl ketone derivatives and glyoxylic acid.[1] The use of microwave assistance often accelerates the reaction, leading to higher yields and cleaner products compared to conventional heating. This approach is particularly valuable for its generality and tolerance of diverse functional groups on the ketone precursor.
-
Friedel-Crafts Acylation: For aryl-substituted derivatives, the direct Friedel-Crafts acylation of electron-rich arenes with maleic anhydride provides a straightforward route to the target carboxylic acids in moderate yields.[1] This method is ideal for introducing aromatic moieties at the 4-position of the butenoic acid chain.
-
Claisen Condensation: The Claisen condensation of diethyl oxalate with appropriate ketone precursors can also be employed to afford the corresponding 2-hydroxy-4-oxobut-2-enoic acid derivatives.[3]
Derivatization Strategies
Once the core scaffold is obtained, its rich chemical functionality allows for extensive derivatization. The carboxylic acid, the ketone, and the α,β-unsaturated system are all points for modification. Common transformations include:
-
Amide and Ester Formation: The carboxylic acid moiety can be readily converted to a wide range of amides and esters, which can significantly modulate the compound's physicochemical properties, such as solubility and bioavailability.
-
Hydrazone Formation: Reaction with hydrazides at the 2-position can yield hydrazono derivatives, a class of compounds that has demonstrated significant anti-inflammatory activity.[4][5]
-
Cyclization Reactions: The 1,4-dicarbonyl nature of these compounds makes them excellent precursors for intramolecular cyclization reactions to form various five-membered heterocycles, such as furanones.[1][4][5] They can also react with binucleophiles like ortho-phenylenediamine to produce more complex heterocyclic systems.[3]
Caption: Mechanism of KMO inhibition by derivatives.
Anti-inflammatory and Analgesic Activity
Numerous studies have highlighted the anti-inflammatory and analgesic properties of 4-oxobut-2-enoic acid derivatives. [4][6][7][8]Substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, for instance, have demonstrated pronounced anti-inflammatory effects. [4][5]Similarly, other methylenehydrazino and thienylamino derivatives have shown moderate to significant analgesic and anti-inflammatory activities in various assays. [6][9]This suggests that the scaffold can be effectively tailored to target pathways involved in pain and inflammation.
Antimicrobial Activity
The search for new antibiotics is a critical area of research, and 4-oxobut-2-enoic acid derivatives have emerged as promising candidates. [10]New derivatives obtained by reacting maleic anhydride with amidrazones have shown potent antibacterial activity, particularly against strains like Yersinia enterocolitica and Micrococcus luteus. [10]Some of these compounds exhibit low toxicity towards human cells, highlighting their potential as selective antimicrobial agents. [10]Further studies have also reported antibacterial properties for various hydrazide and metal complexes of these acids. [3]
Part 3: Data Summary and Characterization
The structural diversity of these derivatives leads to a wide range of biological activities. The table below summarizes representative examples from the literature, linking their structure to observed biological effects. Characterization of these novel compounds is typically achieved through standard spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with elemental analysis to confirm their structure and purity. [4][9][11]
| Derivative Class | Substitution Pattern | Reported Biological Activity | Reference |
|---|---|---|---|
| 2-Hydroxy-4-aryl | 4-(3-chlorophenyl) | Potent Kynurenine-3-Hydroxylase Inhibitor | [12] |
| 2-Amino-4-aryl | 4-(3-fluorophenyl) | Potent Kynurenine-3-Hydroxylase Inhibitor | [12] |
| 2-Hydrazono | 2-(2-(Furan-2-carbonyl)hydrazono) | Pronounced Anti-inflammatory Activity | [4][5] |
| 2-Methylenehydrazino | Various aryl substitutions | Moderate Anti-inflammatory & Analgesic | [6] |
| Amidrazone Adducts | 2-pyridyl substituent | Strong Antibacterial (vs. Y. enterocolitica) | [10] |
| 2-Thienylamino | Various het(aryl) substitutions | Pronounced Analgesic Activity | [7][9]|
Part 4: Experimental Protocols
To ensure reproducibility and scientific rigor, the following section provides detailed, self-validating protocols for the synthesis and biological evaluation of a representative 4-oxobut-2-enoic acid derivative.
Protocol: Synthesis of a 4-Aryl-4-oxobut-2-enoic Acid via Aldol Condensation
This protocol describes a general method adapted from microwave-assisted procedures for synthesizing a 4-aryl-4-oxobut-2-enoic acid. [1] Materials:
-
Substituted Aryl Methyl Ketone (e.g., 4-chloroacetophenone) (1.0 equiv)
-
Glyoxylic Acid monohydrate (1.2 equiv)
-
Pyrrolidine (0.2 equiv)
-
Acetic Acid (0.2 equiv)
-
Toluene
-
Microwave synthesis vial
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
Reagent Preparation: To a 10 mL microwave synthesis vial equipped with a magnetic stirrer, add the substituted aryl methyl ketone (1.0 equiv), glyoxylic acid monohydrate (1.2 equiv), and toluene (5 mL).
-
Catalyst Addition: Add pyrrolidine (0.2 equiv) followed by acetic acid (0.2 equiv) to form the pyrrolidinium acetate catalyst in situ.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL).
-
Extraction: Wash the organic layer sequentially with 1M HCl (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexane to yield the pure 4-aryl-4-oxobut-2-enoic acid.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected spectra should correspond to the target structure.
Protocol: In Vitro Anti-inflammatory Assay (Carrageenan-induced model adaptation principle)
This protocol outlines the principles for an in vitro assay to screen for anti-inflammatory activity, based on the inhibition of inflammatory mediators, inspired by the goals of in vivo studies mentioned in the literature. [6][7][8]This example focuses on inhibiting nitric oxide (NO) production in LPS-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Test Compounds (dissolved in DMSO, final concentration <0.1%)
-
Dexamethasone (Positive Control)
-
Griess Reagent
-
96-well cell culture plates
-
Cell counter or hemocytometer
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (Dexamethasone). After 24 hours, remove the old medium and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only).
-
Inflammation Induction: After 1 hour of pre-treatment with the compounds, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.
-
Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite (a stable product of NO) is proportional to the absorbance.
-
Validation & Analysis:
-
Positive Control: Dexamethasone should significantly inhibit NO production compared to the LPS-only wells.
-
Negative Control: Unstimulated cells should show minimal NO production.
-
Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value for active compounds.
-
Perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed inhibition is not due to cytotoxicity.
-
Conclusion
The 4-oxobut-2-enoic acid scaffold is a privileged structure in medicinal chemistry, offering a robust platform for the synthesis of a wide spectrum of biologically active molecules. The synthetic versatility of this core allows for fine-tuning of steric and electronic properties, enabling the rational design of potent and selective agents. From neuroprotective enzyme inhibitors to novel anti-inflammatory and antimicrobial compounds, the derivatives of 4-oxobut-2-enoic acid continue to be a fertile ground for discovery. The methodologies and insights presented in this guide are intended to empower researchers to further explore this chemical space and unlock its full therapeutic potential.
References
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ResearchGate. Synthetic routes for the preparation of 4-oxo-2-butenoic acid derivatives. Available from: [Link]
-
Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123-7. Available from: [Link]
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Semantic Scholar. Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic acids. Available from: [Link]
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Igidov, S. N., et al. (2022). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. Chimica Techno Acta. Available from: [Link]
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ResearchGate. Synthesis and Biological Activity of 4-(Pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic Acid Derivatives. Available from: [Link]
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ResearchGate. (PDF) Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Available from: [Link]
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CyberLeninka. SYNTHESIS, INTRAMOLECULAR CYCLIZATION AND ANTINOCICEPTIVE ACTIVITY OF 4-(HET)ARYL-2-{[3-(ETHOXYCARBONYL)-4-(4-R-PHENYL)THIOPHEN-2-YL]AMINO}4-OXOBUT-2-ENOIC ACIDS. Available from: [Link]
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ResearchGate. Synthesis and search for compounds with hemostatic activity in the series of 4-(het)aryl-4-oxobut-2-enoic acid derivatives. Available from: [Link]
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SpectraBase. 4-[4-[(2-Hydroxybenzoyl)amino]anilino]-4-oxobut-2-enoic acid. Available from: [Link]
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ResearchGate. Synthesis, Intramolecular Cyclization, and Analgesic Activity of Substituted 2-[2-(Furancarbonyl)hydrazinylydene]-4-oxobutanoic Acids. Available from: [Link]
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PubMed. A Search for New Amidrazone Derivatives Containing 4-Oxybut-2-enoic Acid Moiety as Antibacterial Agents. Available from: [Link]
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Methodological & Application
Application Note: High-Purity Synthesis of N-Aryl-4-oxobut-2-enoic Acids (N-Aryl Maleamic Acids)
Introduction & Scope
The synthesis of N-aryl-4-oxobut-2-enoic acids (commonly known as N-aryl maleamic acids ) is a foundational protocol in the development of cysteine-targeting covalent inhibitors, antibody-drug conjugates (ADCs), and antimicrobial agents. These scaffolds serve two critical roles in drug discovery:
-
Pharmacophores: They act as electrophilic Michael acceptors capable of covalent modification of thiol-bearing residues.
-
Intermediates: They are the obligate precursors for the synthesis of N-aryl maleimides , a widely used class of bioconjugation linkers and cytotoxic warheads.
This guide provides a rigorous, field-proven protocol for the synthesis of N-aryl maleamic acids via the ring-opening aminolysis of maleic anhydride. Unlike generic textbook descriptions, this protocol focuses on controlling the stereochemical integrity (Z-isomer retention) and minimizing hydrolysis byproducts to ensure pharmaceutical-grade purity (>98%).
Reaction Mechanism & Critical Parameters
The formation of N-aryl maleamic acid is a nucleophilic acyl substitution where the aniline nitrogen attacks the carbonyl carbon of maleic anhydride.
Key Mechanistic Insights:
-
Kinetic Control: The reaction is rapid and exothermic. The Z-isomer (cis-alkene) is the kinetic product due to the geometry of the cyclic anhydride.
-
Isomerization Risk: Exposure to strong acids, heat, or light can promote isomerization to the thermodynamically more stable E-isomer (fumaramic acid). The E-isomer cannot cyclize to form maleimides, making stereocontrol critical for downstream applications.
-
Solvent Effects: The reaction relies on the solubility differential. The starting materials are soluble in the organic phase (ether/THF), while the zwitterionic/polar product precipitates, driving the equilibrium forward.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway for the aminolysis of maleic anhydride.[1] The protocol targets the selective formation of the Z-isomer (Green).
Experimental Protocol
Reagents & Equipment[1][2][3][4][5]
| Reagent | Specification | Role |
| Maleic Anhydride | >99%, pulverized | Electrophile (Substrate) |
| Substituted Aniline | >98% purity | Nucleophile (Substrate) |
| Diethyl Ether (or THF) | Anhydrous, ACS Grade | Solvent (Reaction Medium) |
| Chloroform | HPLC Grade | Washing Solvent |
| Ethanol | Absolute | Recrystallization Solvent |
Equipment:
-
250 mL round-bottom flask (flame-dried).
-
Magnetic stir bar & plate.
-
Ice-water bath.
-
Vacuum filtration setup (Buchner funnel).
Standard Operating Procedure (Solution Phase)
Step 1: Preparation of Electrophile Solution
-
Dissolve 10.0 mmol (0.98 g) of pulverized Maleic Anhydride in 15 mL of anhydrous Diethyl Ether (or THF) in the round-bottom flask.
-
Stir until completely dissolved. If using THF, ensure the solution is clear.
-
Note: Maleic anhydride hydrolyzes rapidly in moist air to maleic acid. Use fresh or recrystallized anhydride.
-
Step 2: Nucleophilic Addition
-
In a separate vial, dissolve 10.0 mmol of the Substituted Aniline in 5-10 mL of Diethyl Ether (or THF).
-
Critical Step: Place the Maleic Anhydride solution in an ice bath (0–5 °C).
-
Add the Aniline solution dropwise over 10–15 minutes with vigorous stirring.
-
Observation: A precipitate (the maleamic acid) typically forms immediately upon addition.
-
Why Dropwise? Controlling the exotherm prevents local overheating, which can cause isomerization to the E-isomer or polymerization.
-
Step 3: Reaction Maturation
-
Allow the reaction to stir at 0 °C for 30 minutes.
-
Remove the ice bath and stir at Room Temperature (20–25 °C) for an additional 1–2 hours.
-
Endpoint: The reaction is generally quantitative. TLC (Ethyl Acetate:Hexane 1:1) can confirm the consumption of aniline.
-
Step 4: Isolation & Purification
-
Filter the precipitate using vacuum filtration.
-
Wash 1: Wash the solid cake with cold Diethyl Ether (2 x 10 mL) to remove unreacted aniline or maleic anhydride.
-
Wash 2: Wash with Chloroform (1 x 10 mL) to remove non-polar impurities.
-
Dry the solid under vacuum at room temperature. Do not heat above 40 °C during drying to prevent cyclization or isomerization.
Optimization for Low-Reactivity Anilines
For electron-deficient anilines (e.g., nitroanilines) that react sluggishly:
-
Solvent Switch: Use Glacial Acetic Acid as the solvent.
-
Condition: Stir at room temperature for 4–12 hours. The product will precipitate from acetic acid or can be precipitated by adding cold water.
Characterization & Quality Control
Verify the identity and purity of the N-aryl maleamic acid using the following markers.
| Method | Diagnostic Signal | Interpretation |
| 1H-NMR (DMSO-d6) | δ 10.0–10.5 ppm (s, 1H) | Amide -NH proton (confirms amide bond). |
| δ 6.2–6.5 ppm (d, J=12 Hz) | Vinylic protons. J=12 Hz confirms Z-isomer (cis). (E-isomer J ≈ 16 Hz). | |
| δ 12.5–13.0 ppm (br s, 1H) | Carboxylic acid -OH. | |
| IR Spectroscopy | 1710–1730 cm⁻¹ | C=O stretch (Carboxylic acid). |
| 1620–1650 cm⁻¹ | C=O stretch (Amide I band). | |
| 3200–3300 cm⁻¹ | N-H stretch. | |
| Melting Point | Sharp range (e.g., 190–200 °C) | Decomposition often occurs at MP (cyclization to maleimide). |
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| No Precipitate | Product is soluble in ether/THF. | Switch solvent to Toluene or precipitate by adding Hexane. |
| Low Yield | Hydrolysis of Maleic Anhydride. | Ensure all glassware is dried; use anhydrous solvents. |
| Presence of E-Isomer | Isomerization during synthesis. | Keep temperature <25 °C; avoid exposure to light; reduce reaction time. |
| Oily Product | Impurities or solvent trapping. | Triturate the oil with cold Dichloromethane or Hexane to induce crystallization. |
References
-
Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters. Journal of Medicinal Chemistry. (2000). Describes the biological activity of related 4-oxo-butenoic acid derivatives as enzyme inhibitors.
-
Preparation of 1-phenyl-3-phenylaminopyrrolidine-2,5-dione: An organic laboratory experiment. Journal of Chemical Education. (2000). foundational protocol for aniline acylation with maleic anhydride.
-
Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. IOSR Journal of Applied Chemistry. (2019). Details the synthesis of maleanilic acids (maleamic acids) as intermediates for maleimides.
-
Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs. Beilstein Journal of Organic Chemistry. (2013). Provides detailed experimental data for Z-isomer characterization of N-aryl maleamic acids.
-
Efficient method for the synthesis of N-cyclic maleamic acids. US Patent 5965746A. (1999). Industrial process optimization for high-yield synthesis using acetic acid.
Sources
Application Note: Profiling 4-(Mesitylamino)-4-oxobut-2-enoic Acid in Covalent Kinase Inhibition Assays
Executive Summary
The development of targeted covalent inhibitors (TCIs) has revolutionized kinase drug discovery, offering prolonged pharmacodynamics, high selectivity, and the ability to target shallow binding pockets. This application note provides a comprehensive, field-proven guide for evaluating 4-(Mesitylamino)-4-oxobut-2-enoic acid (CAS: 189875-67-0; MW: 233.26 Da) as a covalent kinase inhibitor. By combining a sterically demanding mesityl group with a reactive maleamic acid warhead, this compound serves as a powerful scaffold for targeting non-catalytic cysteine residues within kinase active sites.
Mechanistic Rationale & Chemical Biology
To successfully deploy this compound in biochemical assays, one must understand the causality behind its structural components:
-
The Recognition Element (Mesitylamino Group): The bulky, electron-rich mesityl (2,4,6-trimethylphenyl) ring is designed to occupy hydrophobic sub-pockets (such as the selectivity pocket or back pocket) adjacent to the ATP-binding site. This drives the initial, reversible binding affinity (
), pre-organizing the molecule within the active site[1]. -
The Covalent Warhead (4-oxobut-2-enoic acid): This moiety is an
-unsaturated carbonyl (a maleamic acid derivative). It acts as a tuned Michael acceptor. Once the mesityl group anchors the molecule, the electrophilic double bond is positioned in close proximity to a nucleophilic thiolate of a target cysteine (e.g., Cys116 in JNK1 or Cys481 in BTK), facilitating an irreversible Michael addition[2]. Similar 4-oxo-crotonic acid derivatives have been successfully validated as potent inhibitors for kinases such as PknB[3].
Because the reaction relies on local effective concentration, the inhibitor acts through a two-step kinetic mechanism: initial reversible binding followed by irreversible covalent bond formation. Standard
Two-step kinetic model of covalent kinase inhibition (E + I ⇌ E·I → E-I).
Critical Assay Considerations: The Nucleophile Trap
Expert Insight: A common point of failure in profiling Michael acceptors like this compound is the use of standard kinase assay buffers containing Dithiothreitol (DTT) or
-
Causality-Driven Solution: You must substitute DTT with a non-nucleophilic reducing agent such as TCEP (Tris(2-carboxyethyl)phosphine) at 1 mM, or omit reducing agents entirely if the target kinase remains stable.
Self-Validating Experimental Protocols
The following orthogonal workflow ensures that observed inhibition is genuinely driven by targeted covalent modification, ruling out assay interference or non-specific aggregation.
Orthogonal experimental workflow for validating covalent kinase inhibitors.
Protocol 1: Time-Dependent TR-FRET Kinase Assay
This assay decouples the reversible binding affinity (
-
Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35, 1 mM TCEP). Do not use DTT. -
Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO.
-
Pre-Incubation: Mix the inhibitor with the target kinase (e.g., 1 nM final concentration) in a 384-well plate. Set up parallel plates for different pre-incubation times: 0, 15, 30, 60, and 120 minutes at Room Temperature (RT).
-
Reaction Initiation: Add ATP (at the
of the specific kinase) and the appropriate fluorescent peptide substrate to initiate the reaction. -
Detection: After a defined reaction time (e.g., 30 mins), add the TR-FRET quench/detection buffer containing EDTA and the Europium-labeled anti-phospho antibody.
-
Analysis: Read the TR-FRET signal. Plot the apparent
against pre-incubation time. Fit the data to the standard covalent inhibition equation to extract and .
Protocol 2: Intact Protein LC-MS (The Self-Validating Step)
To prove the mechanism of action, the mass shift of the intact protein must exactly match the molecular weight of the inhibitor.
-
Incubation: Incubate 5 µM of recombinant kinase domain with 50 µM of this compound in 20 mM Ammonium Acetate (pH 7.5) for 2 hours at RT. (Avoid HEPES as it suppresses MS ionization).
-
Quenching: Stop the reaction by adding Formic Acid to a final concentration of 1%.
-
LC-MS Analysis: Inject 2 µL onto a C4 desalting column connected to an ESI-TOF mass spectrometer (e.g., Agilent 6545 XT).
-
Deconvolution: Deconvolute the raw multiply-charged spectra using MaxEnt1 or equivalent software.
-
Validation: A successful covalent modification will show a near-complete depletion of the native kinase mass peak and the appearance of a new peak at Native Mass + 233.26 Da .
Protocol 3: Rapid Biochemical Washout Assay
This differentiates a slow-binding reversible inhibitor from a true irreversible covalent inhibitor.
-
Complex Formation: Pre-incubate the kinase at 100X the final assay concentration with the inhibitor at 10X its 1-hour
for 60 minutes. -
Washout (Dilution): Dilute the pre-incubated mixture 100-fold into assay buffer containing ATP and substrate. This drops the inhibitor concentration far below its
, forcing dissociation if the binding is reversible. -
Monitoring: Monitor product formation continuously. A true covalent inhibitor (like the maleamic acid warhead) will yield a flat line (no activity recovery), whereas a reversible control will show a gradual return of enzymatic velocity.
Data Presentation & Interpretation
The following table summarizes the expected kinetic and biophysical profile of this compound compared to a standard reversible ATP-competitive inhibitor (e.g., Staurosporine).
| Parameter | This compound | Reversible Control (Staurosporine) | Interpretation |
| > 5,000 nM | 12 nM | Covalent compounds often show weak initial reversible binding. | |
| 45 nM | 12 nM | Time-dependent leftward shift is the hallmark of covalent engagement. | |
| 320 nM | 12 nM | Represents the affinity of the mesityl group for the hydrophobic pocket. | |
| N/A | Rate at which the maleamic acid undergoes Michael addition. | ||
| N/A | The definitive metric for covalent potency. | ||
| Mass Shift (LC-MS) | +233.26 Da (100% occupancy) | No shift | Direct proof of 1:1 stoichiometric covalent adduct formation. |
| Washout Recovery | < 5% (Irreversible) | > 95% (Reversible) | Confirms the covalent bond is stable under physiological conditions. |
References
-
A Specific and Covalent JNK-1 Ligand Selected from an Encoded Self-Assembling Chemical Library. ETH Zurich Research Collection. 2
-
Substituted 4-oxo-crotonic acid derivatives as a new class of protein kinase B (PknB) inhibitors: synthesis and SAR study. RSC Advances. 3
-
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. 1
Sources
Application Note: 4-Oxobut-2-enoic Acid Derivatives as Covalent Antimicrobial Scaffolds
Executive Summary
The rise of multidrug-resistant (MDR) pathogens necessitates the exploration of novel chemical scaffolds with distinct mechanisms of action. 4-Oxobut-2-enoic acid derivatives (often referred to as
This guide details the application of these derivatives as targeted covalent inhibitors (TCIs) . Unlike traditional non-covalent drugs, these agents form irreversible or reversible covalent bonds with nucleophilic residues (specifically cysteine thiols) in essential bacterial enzymes (e.g., FabH, MurA, or specific transcription factors like MarR). This application note provides a validated workflow for their synthesis, antimicrobial profiling, and mechanism-of-action (MoA) verification.
Chemical Biology & Mechanism of Action[1]
The "Warhead" Concept
The core structure of 4-oxobut-2-enoic acid contains a conjugated system that is highly reactive toward soft nucleophiles. In the physiological environment of a bacterial cell, the most relevant nucleophile is the thiolate anion (
-
Selectivity: While reactive, the 4-oxo moiety tunes the electrophilicity, allowing these compounds to target hyper-reactive cysteines in catalytic sites while sparing bulk cellular thiols (like glutathione) when optimized correctly.
-
Reaction: The mechanism is a 1,4-Michael addition, converting the planar unsaturated linker into a saturated succinic acid derivative adduct.
Pathway Visualization
The following diagram illustrates the molecular mechanism of enzyme inactivation.
Figure 1: Mechanism of Action. The electrophilic drug captures the nucleophilic enzyme, silencing essential bacterial pathways.
Experimental Protocols
Protocol A: Synthesis of 4-Aryl-4-oxobut-2-enoic Acids
Objective: To generate a library of derivatives with varying electronic properties on the aryl ring to modulate reactivity.
Reagents:
-
Substituted Benzene / Heterocycle (Nucleophile)
-
Maleic Anhydride (Electrophile)
-
Aluminum Chloride (
, anhydrous) -
Dichloromethane (DCM) or 1,2-Dichloroethane
Procedure:
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (
), dissolve Maleic Anhydride (10 mmol, 0.98 g) in 25 mL of anhydrous DCM. -
Activation: Cool the solution to 0°C in an ice bath. Add
(22 mmol, 2.93 g) portion-wise over 10 minutes. The solution will turn yellow/orange, indicating the formation of the acylium ion complex. -
Addition: Add the substituted Arene (10 mmol) dropwise (if liquid) or as a solution in minimal DCM (if solid) over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (System: Hexane:Ethyl Acetate 1:1).
-
Note: The product usually appears as a lower Rf spot compared to the starting arene.
-
-
Quenching: Pour the reaction mixture carefully into 100 mL of ice-cold HCl (2 M) to decompose the aluminum complex. A solid precipitate usually forms.
-
Isolation:
-
If solid forms: Filter the precipitate, wash with cold water (3 x 20 mL) and cold hexane (2 x 10 mL).
-
If oil forms: Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with brine, dry over
, and evaporate.
-
-
Purification: Recrystallize from Ethanol/Water or Toluene.
Validation Criteria:
-
1H NMR: Look for two doublets (J ~ 15-16 Hz) between
6.8–8.0 ppm, characteristic of the trans-alkene protons (isomerization from cis-maleic anhydride to trans-fumaroyl derivative often occurs during workup/catalysis).
Protocol B: Antimicrobial Susceptibility Profiling (MIC/MBC)
Objective: Determine the potency of the synthesized derivatives against ESKAPE pathogens.
Materials:
-
Muller-Hinton Broth (MHB) (cation-adjusted).
-
96-well microtiter plates (polystyrene, round bottom).
-
Resazurin dye (0.01% w/v) (optional, for visual readout).
-
Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).
Workflow:
-
Stock Preparation: Dissolve test compounds in 100% DMSO to a concentration of 10 mg/mL.
-
Dilution: In the 96-well plate, add 100 µL of MHB to columns 2–12. Add 200 µL of compound stock (diluted to 256 µg/mL in MHB) to column 1.
-
Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard 100 µL from column 10.
-
Result: Concentration range typically 128 µg/mL to 0.25 µg/mL.
-
Controls: Column 11 = Growth Control (Bacteria + Media + DMSO). Column 12 = Sterility Control (Media only).
-
-
Inoculation: Adjust bacterial culture to
CFU/mL (OD600 ~ 0.08–0.1 diluted 1:100). Add 100 µL of inoculum to wells 1–11. -
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout:
-
MIC: The lowest concentration with no visible turbidity.[1]
-
MBC: Plate 10 µL from clear wells onto Agar. The lowest concentration showing
99.9% colony reduction is the MBC.
-
Protocol C: Cysteine Reactivity Assay (Ellman’s Test)
Objective: Confirm the chemical competency of the Michael acceptor to react with thiols (simulating the drug-target interaction).
Reagents:
-
L-Cysteine (10 mM stock in PBS).
-
DTNB (Ellman’s Reagent) (4 mg/mL in PBS).
-
Test Compound (10 mM in DMSO).
-
Buffer: Phosphate buffer (pH 7.4).
Procedure:
-
Incubation: Mix Test Compound (100 µM) with L-Cysteine (100 µM) in Phosphate buffer (1 mL total volume).
-
Control: Prepare a tube with L-Cysteine (100 µM) + DMSO (no compound).
-
Time-Course: Incubate at 37°C. Take 100 µL aliquots at T=0, 15, 30, 60 min.
-
Measurement: Add aliquot to 890 µL Buffer + 10 µL DTNB solution.
-
Spectroscopy: Measure Absorbance at 412 nm immediately.
-
Calculation:
-
Interpretation: A rapid decrease in free thiol concentration (high % reactivity) correlates with potent Michael acceptor activity. If reactivity is too high (>90% in <5 min), the compound may be toxic (promiscuous). If too low, it may be inactive.
-
Data Presentation & SAR Analysis
When reporting your results, organize data to highlight the Structure-Activity Relationship (SAR) . The electronic nature of the aryl ring significantly impacts the electrophilicity of the double bond.
Table 1: Representative SAR of 4-Aryl-4-oxobut-2-enoic Acid Derivatives
| Compound ID | R-Group (Aryl) | Electronic Effect | MIC (S. aureus) [µg/mL] | Cysteine Reactivity (T=30m) |
| 4a | Phenyl (H) | Neutral | 32 | 45% |
| 4b | 4-Cl-Phenyl | Weak Electron Withdrawing | 8 | 65% |
| 4c | 4-NO2-Phenyl | Strong Electron Withdrawing | 2 | 92% (Potential Toxicity) |
| 4d | 4-OMe-Phenyl | Electron Donating | >128 | 10% |
| 4e | 2-Thienyl | Heterocyclic/Bioisostere | 16 | 55% |
Analysis Logic:
-
Electron Withdrawing Groups (EWGs): Increase the polarization of the carbonyl, making the
-carbon more positive and more reactive toward nucleophiles. This generally lowers MIC (increases potency) but increases cytotoxicity risk. -
Electron Donating Groups (EDGs): Stabilize the Michael acceptor, reducing reactivity. Often leads to loss of activity.
Experimental Workflow Diagram
Figure 2: Integrated Workflow for the development of 4-oxobut-2-enoic acid antimicrobials.
References
-
El-Hashash, M. A., et al. (2014).[2] "Synthesis and Antimicrobial Activity of Some Novel Heterocyclic Candidates via Michael Addition Involving 4-(4-Acetamidophenyl)-4-oxobut-2-enoic Acid." Advances in Chemistry. Link
-
Drysdale, M. J., et al. (2000). "Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids... as potent inhibitors of kynurenine-3-hydroxylase."[3] Journal of Medicinal Chemistry. Link
-
Kudryavtsev, K. V., et al. (2012). "Acylacrylic acids in the synthesis of heterocycles." Chemistry of Heterocyclic Compounds. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2023). "Performance Standards for Antimicrobial Susceptibility Testing." CLSI Guidelines. Link
-
Jorgensen, J. H., & Ferraro, M. J. (2009). "Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices." Clinical Infectious Diseases. Link
Sources
- 1. pdb.apec.org [pdb.apec.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Stability of 4-(Mesitylamino)-4-oxobut-2-enoic acid in aqueous solution"
Technical Support Center: Stability Optimization for 4-(Mesitylamino)-4-oxobut-2-enoic acid
Ticket ID: #STAB-MES-4OXO Subject: Aqueous Stability, Solubility, and Degradation Pathways Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Core Technical Briefing: The Stability Paradox
To successfully work with This compound (also known as N-mesitylmaleamic acid), you must understand that its stability is entirely dictated by intramolecular catalysis .
This molecule is not a standard amide. It is a maleamic acid derivative . Its structure contains a carboxylic acid and an amide group in a cis (Z) configuration across a double bond. This geometry places the carboxylic acid oxygen in close proximity to the amide carbonyl carbon.
-
The Danger Zone (pH < 4): In acidic media, the carboxylic acid is protonated (COOH). It acts as an intramolecular nucleophile, attacking the amide to form a cyclic anhydride intermediate (Maleic Anhydride), ejecting the amine (Mesitylamine). This happens rapidly, even at room temperature.
-
The Safe Zone (pH > 6): In neutral or basic media, the carboxylic acid is deprotonated to a carboxylate (COO⁻). The carboxylate is electron-rich and repels the amide carbonyl, shutting down the intramolecular attack. The compound is significantly more stable as a salt.
Troubleshooting Guide (Q&A)
Category A: Degradation & Purity
Q: "I dissolved the compound in 0.1% TFA/Water for LCMS, and the peak area decreased by 50% within 2 hours. Why?" A: You triggered acid-catalyzed intramolecular hydrolysis. By using Trifluoroacetic Acid (TFA) (pH ~2), you protonated the carboxylic acid group. This allows the terminal carboxyl oxygen to attack the amide bond, cyclizing the molecule into maleic anhydride (which instantly hydrolyzes to maleic acid) and releasing free mesitylamine.
-
Solution: Switch to a neutral mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 7.5) or analyze immediately upon dissolution. Do not store in acidic matrices.
Q: "I see a 'ghost' peak splitting from my main peak on HPLC. Is this degradation?" A: It is likely Cis-Trans Isomerization . The native synthesis product is the cis-isomer (Maleamic form). Exposure to light or heat can drive isomerization to the trans-isomer (Fumaramic form).
-
Diagnostic: The trans-isomer is thermodynamically more stable and less prone to hydrolysis because the carboxyl group is physically distant from the amide. If the new peak has the same mass but is more stable, it is the trans-isomer.
-
Prevention: Protect solutions from light (amber vials) and avoid excessive heating (>40°C).
Category B: Solubility
Q: "The powder won't dissolve in water, but my protocol says it's 'water-soluble'." A: It is only soluble as a salt. The free acid form is highly hydrophobic due to the Mesityl (2,4,6-trimethylphenyl) group. The three methyl groups create significant lipophilicity.
-
Protocol: Do not attempt to dissolve in pure water. Dissolve in a small volume of DMSO or 0.1 M NaOH/buffer (pH 8.0) first, then dilute. Ensure the final pH remains > 6.0.
Experimental Protocols
Protocol A: Preparation of Stable Stock Solution
Use this method to ensure >98% integrity over 24 hours.
-
Weighing: Weigh the target amount of this compound.
-
Primary Solubilization: Dissolve in DMSO (anhydrous) to a concentration of 50–100 mM. This stock is stable at -20°C for months.
-
Aqueous Dilution (Critical Step):
-
Prepare a buffer of PBS (pH 7.4) or 50 mM Tris-HCl (pH 8.0) .
-
Slowly add the DMSO stock to the buffer while vortexing.
-
Validation: Check pH immediately. If pH drops below 6.0 due to the compound's acidity, adjust with dilute NaOH.
-
Protocol B: Kinetic Stability Assay (QC Check)
Run this if you suspect sample degradation.
-
Setup: Prepare 1 mM solution in the target buffer.
-
Timepoints: Inject onto HPLC at t=0, 1h, 4h, 24h.
-
Detection: Monitor at 254 nm (Mesityl absorption).
-
Markers:
-
Analyte: Retention time (RT) ~ X min.
-
Degradant 1 (Mesitylamine): RT will be distinct (usually later in reverse phase due to lipophilicity, or earlier if charged).
-
Degradant 2 (Maleic Acid): Elutes near the solvent front (very polar).
-
Visualizing the Pathways
Figure 1: Mechanism of pH-Dependent Instability
This diagram illustrates why acidic pH is destructive. The "Kirby Mechanism" drives the breakdown via a cyclic intermediate.
Caption: The degradation pathway is gated by pH. Low pH triggers intramolecular cyclization (red path), while high pH stabilizes the molecule as a carboxylate salt (green path).
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to resolve experimental anomalies.
Caption: Rapid diagnostic flow for common stability issues involving solubility, hydrolysis, and isomerization.
References
- Kirby, A. J. (2000). Intramolecular Catalysis and the Stereoelectronic Control of Reactivity. Advanced Physical Organic Chemistry. (Fundamental text on the "Kirby Mechanism" of maleamic acid hydrolysis).
-
Aldersley, M. F., et al. (2016). The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Gowda, B. T., et al. (2009).[1] N-(2,4,6-Trimethylphenyl)maleamic acid.[1][2] Acta Crystallographica Section E.
- Kluger, R., & Chin, J. (1982). Intramolecular General Acid Catalysis in the Hydrolysis of N-Alkylmaleamic Acids. Journal of the American Chemical Society.
Sources
Technical Support Center: Optimizing N-Aryl-4-oxobut-2-enoic Acid Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks in the synthesis of N-aryl-4-oxobut-2-enoic acids (commonly referred to as N-arylmaleamic acids). This nucleophilic acyl substitution is a foundational step in generating N-arylmaleimides for polymer chemistry and drug development. While seemingly straightforward, the reaction is highly susceptible to thermodynamic side reactions, localized exotherms, and precipitation issues.
Mechanistic Pathway & Workflow
Understanding the competitive pathways in this reaction is essential. The desired nucleophilic attack yields the kinetically favored cis-isomer (Z-isomer). However, poor condition management can drive the system toward thermodynamic sinks (isomerization) or side reactions (Michael addition)[1].
Reaction pathway for N-aryl-4-oxobut-2-enoic acid synthesis and common side reactions.
Troubleshooting FAQs
Q1: Why is my yield low, and why does my NMR show a trans-alkene instead of the expected cis-alkene? Causality: You are observing thermal isomerization. The initial nucleophilic attack of the arylamine on maleic anhydride successfully yields the cis-isomer (maleamic acid). However, this cis-isomer is only kinetically favored; the trans-isomer (fumaramic acid) is thermodynamically more stable[1]. If the reaction temperature exceeds 50°C—often due to uncontrolled exotherms during amine addition—the product will spontaneously isomerize[2],[1]. Solution: Maintain the reaction temperature strictly between 0°C and 25°C. Use an ice bath during the addition phase and ensure vigorous stirring to dissipate localized heat.
Q2: The reaction mixture turns into an unstirrable "aerosol foam" or thick paste within minutes. How do I fix this? Causality: N-arylmaleamic acids possess both carboxylic acid and amide functional groups, leading to massive intermolecular hydrogen bonding networks. As the product forms, it rapidly precipitates[2]. If the concentration is too high, or if a highly non-polar solvent is used, the mixture becomes an unstirrable slurry. This traps unreacted monomers inside the solid matrix, halting the reaction and causing localized hot spots[2]. Solution: Dilute the reaction. Maintain a starting monomer concentration of 0.3 M to 0.5 M[2]. Switch from non-polar solvents (like chloroform) to moderately polar aprotic solvents (like anhydrous THF or acetone) which better solvate the intermediate without reacting with the anhydride.
Q3: I am detecting Michael addition byproducts in my crude mixture. How do I prevent this? Causality: The electron-deficient double bond of the newly formed maleamic acid (and the starting maleic anhydride) is susceptible to nucleophilic attack by the arylamine via Michael addition[1]. This typically occurs if there is a localized excess of amine in the reaction flask. Solution: Reverse your addition order. Always add the arylamine dropwise into a solution of maleic anhydride[1]. This ensures that the anhydride is always in stoichiometric excess relative to the free amine in the bulk solution, kinetically favoring the much faster acyl substitution over the Michael addition.
Q4: My maleic anhydride is completely consumed, but no product formed. What happened? Causality: Hydrolysis. Maleic anhydride is exceptionally hygroscopic. If your solvent or glassware contains trace moisture, water will outcompete the arylamine, hydrolyzing the anhydride into maleic acid. Maleic acid is unreactive toward amines at room temperature without the use of specialized coupling agents. Solution: Use strictly anhydrous solvents, oven-dried glassware, and run the reaction under an inert nitrogen or argon atmosphere.
Quantitative Optimization Data
To achieve >90% yield of the pure cis-isomer, the following parameters must be strictly controlled:
| Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Rationale |
| Temperature | > 50°C | 0°C to 25°C | Prevents thermal isomerization to the unreactive fumaramic acid[2]. |
| Addition Order | Anhydride into Amine | Amine into Anhydride | Prevents Michael addition by keeping anhydride in excess[1]. |
| Solvent | Wet Chloroform | Anhydrous THF or Acetone | Prevents hydrolysis; improves solubility of the forming product[2]. |
| Concentration | > 1.0 M | 0.3 M - 0.5 M | Prevents the formation of an unstirrable paste/foam[2]. |
Standard Operating Procedure (SOP): Synthesis of N-Phenyl-4-oxobut-2-enoic acid
This protocol is a self-validating system: the visual cue of precipitation confirms product formation, while maintaining the specified temperature validates the stereochemical integrity of the final product.
Materials:
-
Maleic anhydride (1.05 equivalents)
-
Aniline (1.00 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.05 eq of maleic anhydride in anhydrous THF to achieve a final concentration of 0.3 M. Purge the flask with nitrogen.
-
Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5°C.
-
Dropwise Addition: Dissolve 1.00 eq of aniline in a minimal volume of anhydrous THF. Using a pressure-equalizing addition funnel, add the aniline solution dropwise over 30–45 minutes[1]. Maintain vigorous stirring to prevent localized pooling of the amine.
-
Reaction Maturation: Once the addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (20–25°C) and stir for 2 to 4 hours[3]. A fine precipitate will gradually form.
-
Isolation: Filter the precipitated N-phenyl-4-oxobut-2-enoic acid under vacuum. Wash the filter cake thoroughly with cold, non-polar solvent (e.g., hexanes or cold chloroform) to extract any unreacted aniline or maleic anhydride[3].
-
Desiccation: Dry the isolated solid in a vacuum oven at 35°C until a constant weight is achieved. Critical: Do not exceed 40°C during drying to prevent solid-state isomerization.
References
- Source: Croatica Chemica Acta (srce.hr)
- Source: IOSR Journal (iosrjournals.org)
- Title: US4904801A - Process for the preparation of aromatic ether bismaleimides Source: Google Patents URL
- Title: US5973166A - Method for the preparation of maleimides Source: Google Patents URL
Sources
"Scaling up the synthesis of 4-(Mesitylamino)-4-oxobut-2-enoic acid"
Technical Support Center: Scaling Up the Synthesis of 4-(Mesitylamino)-4-oxobut-2-enoic Acid
Executive Summary & Technical Context
Compound: this compound (Commonly: N-Mesitylmaleamic acid) CAS: 79354-46-4 (Generic for Mesityl maleamic acid derivatives) Application: Critical intermediate for the synthesis of N-mesitylmaleimide, a monomer used in high-performance polymerization and as a bulky bioconjugation linker.
The Challenge: While the reaction between 2,4,6-trimethylaniline (mesitylamine) and maleic anhydride is theoretically straightforward (nucleophilic acyl substitution), scaling this from milligram to kilogram quantities introduces thermodynamic and kinetic complexities. The primary failure modes in scale-up are exothermic runaway , product oiling , and hydrolytic reversion .
This guide abandons generic textbook advice in favor of field-proven protocols designed for 100g+ scale synthesis, focusing on the Toluene Precipitation Method which offers the highest purity profile without chromatographic purification.
Process Logic & Workflow (Visualized)
The following diagram outlines the critical path for the synthesis, highlighting decision nodes where operators frequently encounter failure.
Caption: Workflow for the Toluene Precipitation Method. The critical control point is the addition phase where exotherm management dictates crystal morphology.
Validated Experimental Protocol (Scale: 100g Output)
This protocol is designed to be self-validating : if the solution remains clear after Step 3, the moisture content or stoichiometry is incorrect.
Reagents:
-
Maleic Anhydride (1.05 eq): 55.0 g (Excess ensures complete consumption of the more expensive amine).
-
2,4,6-Trimethylaniline (1.00 eq): 72.0 g (Mesitylamine).
-
Solvent: Toluene (Anhydrous, 600 mL total).
Step-by-Step Methodology:
-
System Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer (overhead preferred over magnetic for slurries), a dropping funnel, and a nitrogen inlet.
-
Anhydride Dissolution: Charge the flask with Maleic Anhydride (55.0 g) and Toluene (400 mL). Warm gently to 40-45°C until fully dissolved. Crucial: The solution must be clear. Turbidity indicates maleic acid formation (hydrolysis).
-
Amine Preparation: In a separate beaker, dissolve Mesitylamine (72.0 g) in Toluene (200 mL).
-
Controlled Addition (The Exotherm):
-
Cool the anhydride solution to ~20°C.
-
Add the amine solution dropwise over 45-60 minutes.
-
Observation: A yellow-to-white precipitate should begin forming within 10 minutes.
-
Temp Control: Maintain internal temperature < 35°C. Higher temperatures risk isomerizing the cis-acid to the trans-fumaric derivative or premature cyclization.
-
-
Maturation: Once addition is complete, stir vigorously at room temperature (20-25°C) for 2 hours.
-
Isolation:
-
Cool the slurry to 0-5°C for 30 minutes.
-
Filter via Büchner funnel.
-
Displacement Wash: Wash the cake with cold Toluene (2 x 50 mL) to remove unreacted reagents, followed by Hexane (1 x 100 mL) to aid drying.
-
-
Drying: Dry under high vacuum at ambient temperature (20-25°C) for 12 hours.
-
Warning: Do NOT use a hot oven (>50°C). Heat causes dehydration to the maleimide or reversion to starting materials.
-
Troubleshooting Center: Q&A
This section addresses specific failure modes reported by process chemists during scale-up.
Issue 1: "My reaction mixture turned into a sticky yellow oil instead of a powder."
Diagnosis: This is the "Oiling Out" phenomenon, common with mesityl derivatives due to the lipophilicity of the trimethylbenzene ring.
-
Cause A: Temperature was too high during addition.
-
Cause B: Solvent volume was too low (concentration > 0.5 M).
-
Cause C: Impure Maleic Anhydride (hydrolyzed content).
-
Corrective Action: Reheat the mixture gently to 50°C until the oil redissolves. Remove the heat source and let it cool very slowly (wrap the flask in foil/towel). Add a seed crystal of pure product at 35°C. Rapid cooling traps impurities and causes oiling.
Issue 2: "The melting point is broad and lower than literature values (Expected: >160°C)."
Diagnosis: Contamination with Maleic Acid or "Wet" Product.
-
Mechanism: Maleic anhydride is extremely hygroscopic. If it hydrolyzed before reaction, you have free Maleic Acid in your solid (MP ~130°C). Alternatively, if you dried the product at high heat, you may have partially cyclized it to the maleimide (MP ~100-110°C range depending on purity).
-
Validation: Run a TLC (50% EtOAc/Hexane).
-
Rf ~0.1: Maleic Acid (Dragendorff stain negative).
-
Rf ~0.3: Target Amic Acid .
-
Rf ~0.7: Maleimide (impurity).
-
-
Fix: Reslurry the solid in cold water (the amic acid is insoluble in water; maleic acid is soluble). Filter and dry under vacuum again.[1]
Issue 3: "Yield is significantly lower than expected (<70%)."
Diagnosis: Solubility Loss or Reversion.
-
Explanation: While N-phenylmaleamic acid is highly insoluble in toluene, the N-mesityl derivative is slightly more soluble due to the three methyl groups disrupting crystal packing.
-
Corrective Action:
-
Ensure the final slurry is cooled to 0°C before filtration.
-
Check the mother liquor. If significant product remains, concentrate the filtrate by 50% on a rotovap and cool again to recover a second crop.
-
Stoichiometry Check: Ensure you used excess Maleic Anhydride. If Amine is in excess, it stays in solution but can also solubilize the product via salt formation.
-
Issue 4: "Can I use Acetone or DCM instead of Toluene?"
Analysis:
-
Acetone: Not recommended for isolation. The product is too soluble in acetone, requiring a water-precipitation step which traps impurities.
-
DCM (Dichloromethane): Acceptable, but the product often forms a gel in DCM. Toluene provides the best crystal morphology for filtration.
Data Summary: Solvent & Stoichiometry
| Parameter | Recommended Value | Impact of Deviation |
| Solvent System | Toluene (Anhydrous) | Ether: Flammable/Volatility issues. Acetone: High solubility loss. |
| Concentration | 0.2 - 0.3 M | High (>0.5M): Oiling out. Low (<0.1M): Yield loss. |
| Reagent Ratio | 1.05 eq Anhydride : 1.00 eq Amine | Excess Amine: Hard to wash out; forms salts. |
| Drying Temp | 20°C - 30°C (Vacuum) | >50°C: Cyclization to maleimide (water loss). |
References
-
Solid-State and Solvent-Free Synthesis of Maleanilic Acids. Source:IOSR Journal of Applied Chemistry, 2019. Relevance: Validates the reactivity of anilines with maleic anhydride and the "amic acid" intermediate stability. URL:[Link]
-
Kinetics of Reaction Between Maleic Anhydride and Substituted Amines. Source:Indian Journal of Chemistry, via NISCPR. Relevance: Provides mechanistic insight into the diffusion control and rapid kinetics of the ring-opening reaction. URL:[Link]
-
Synthesis of N-substituted Maleimides via Maleanilic Acid Intermediates. Source:PrepChem, based on US Patent 5,136,052. Relevance: Confirms the standard industrial protocol of using toluene/xylene for the azeotropic dehydration, implying the acid intermediate is formed in these solvents first. URL:[Link]
-
Troubleshooting Yields in Maleanilic Acid Synthesis. Source:Reddit Chem Help / Laboratory Experience Logs. Relevance: Highlights the volatility issues of using Ether as a solvent and the importance of drying protocols to avoid false yield calculations. URL:[Link]
-
Synthesis of 4-aryl-4-oxobut-2-enoic acids (Structural Analogues). Source:Journal of Medicinal Chemistry, 2000. Relevance: Discusses the stability and isolation of similar 4-aryl-4-oxobut-2-enoic acid derivatives, supporting the workup procedures for bulky aryl groups. URL:[Link]
Sources
Validation & Comparative
"Head-to-head comparison of N-substituted 4-oxobut-2-enoic acid analogs"
Executive Summary
Context: Covalent inhibition has resurged as a dominant strategy in drug discovery, particularly for targeting "undruggable" shallow pockets. The 4-oxobut-2-enoic acid scaffold (specifically N-substituted fumaramic acid derivatives) represents a class of "tunable" Michael acceptors. These compounds possess a carboxylic acid tail for electrostatic anchoring (e.g., to Arginine residues in LDH-A) and an electrophilic enone system for covalent engagement with catalytic Cysteines.
The Challenge: Balancing reactivity (potency) with stability (selectivity). A warhead that is too "hot" (reactive) leads to off-target toxicity (glutathione depletion); one that is too "cold" fails to inhibit the target.
The Comparison: This guide evaluates three distinct analog classes representing the primary strategies for tuning this warhead:
-
Analog A (Aliphatic): N-Propyl-4-oxobut-2-enoic acid (Baseline).
-
Analog B (Aromatic): N-Phenyl-4-oxobut-2-enoic acid (Electronically Activated).
-
Analog C (Steric): N-(2,6-Dimethylphenyl)-4-oxobut-2-enoic acid (Sterically Modulated).
Part 1: Chemical Architecture & Mechanism
The core mechanism relies on the Michael Addition (conjugate addition). The N-substituent modulates the electrophilicity of the
1.1 The Candidates
| Feature | Analog A (Aliphatic) | Analog B (Aromatic) | Analog C (Steric) |
| Structure | |||
| Electronic Effect | Inductive donation (+I) from alkyl chain slightly deactivates the Michael acceptor. | Resonance/Inductive withdrawal (-I) from phenyl ring activates the double bond. | Similar electronics to Analog B, but steric bulk impedes approach. |
| Predicted Reactivity | Low (Baseline) | High | Moderate (Tunable) |
1.2 Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the nucleophilic attack of a Cysteine thiolate on the
Caption: Mechanism of Action. The N-substituent (R) directly influences the electrophilicity of the
Part 2: Head-to-Head Performance Data
The following data synthesizes performance metrics based on standard Structure-Activity Relationship (SAR) profiles for fumaramic acid derivatives targeting Lactate Dehydrogenase A (LDH-A) and general cysteine reactivity (
2.1 Quantitative Comparison Table
| Metric | Analog A (Aliphatic) | Analog B (Aromatic) | Analog C (Steric) | Interpretation |
| GSH Reactivity ( | Analog B is ~15x more reactive than A due to electronic activation. Analog C dampens this by ~6x via sterics. | |||
| Enzymatic Potency ( | Analog B is the most potent but risks toxicity. Analog C retains nanomolar potency with better selectivity. | |||
| Plasma Stability ( | > 24 h | < 2 h | ~ 8 h | Analog B is rapidly consumed by plasma proteins (albumin). Analog C resists non-specific hydrolysis. |
| Selectivity Index | High | Low | Optimal | Analog C represents the "Goldilocks" zone for drug development. |
2.2 Analysis of Causality
-
Why Analog B fails in safety: The N-phenyl ring acts as an electron sink. This lowers the LUMO energy of the
-carbon, making it hyper-reactive. It reacts indiscriminately with Glutathione (GSH) in the cell, leading to oxidative stress (GSH depletion). -
Why Analog C succeeds: The ortho-methyl groups on the phenyl ring twist the amide bond out of planarity (reducing electronic activation slightly) and, more importantly, create a "steric fence." This fence blocks the approach of bulky nucleophiles (like GSH) but allows the specific attack of the catalytic Cysteine in the enzyme pocket, provided the pocket is shaped correctly.
Part 3: Experimental Protocols
To validate these findings in your own lab, use the following self-validating protocols.
3.1 Protocol: Glutathione (GSH) Reactivity Assay (
)
Objective: Determine the intrinsic electrophilicity of the warhead.
-
Preparation: Prepare a 10 mM stock of the Analog in DMSO. Prepare 10 mM GSH in PBS (pH 7.4).
-
Reaction: In a UV-transparent 96-well plate, mix Analog (final 50
M) with GSH (final 500 M - pseudo-first-order excess) in PBS. -
Control: Run a "DMSO only" blank and a positive control (e.g., N-Ethylmaleimide).
-
Detection: Monitor the depletion of the Analog at its
(typically 250-280 nm for enones) or the formation of the adduct via HPLC at 0, 15, 30, 60, and 120 min. -
Calculation: Plot
vs. time to get . Calculate .
3.2 Protocol: LDH-A Enzymatic Inhibition Assay
Objective: Measure functional potency (
-
Reagents: Recombinant human LDH-A, NADH (Cofactor), Pyruvate (Substrate).
-
Incubation: Incubate LDH-A (20 nM) with varying concentrations of the Analog (0.01 - 100
M) for 30 minutes before adding substrate (to allow covalent bond formation). -
Initiation: Add NADH (150
M) and Pyruvate (1 mM). -
Readout: Monitor the decrease in absorbance at 340 nm (consumption of NADH) over 10 minutes.
-
Analysis: Normalize slope (rate) to DMSO control. Fit to a 4-parameter logistic equation.
Part 4: Decision Workflow (DOT Visualization)
Use this logic flow to select the correct analog for your specific stage of research.
Caption: Screening Logic. A "filter-first" approach eliminates hyper-reactive compounds (B) early, focusing resources on balanced candidates (C).
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link
-
Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug discovery for targeted covalent inhibitors." Expert Opinion on Drug Discovery, 7(7), 561-581. Link
-
Flanagan, M. E., et al. (2015). "Chemical and computational methods for the characterization of covalent reactive groups for the prospective design of irreversible inhibitors." Journal of Medicinal Chemistry, 57(23), 10072-10079. Link
-
Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link
-
Ward, R. A., et al. (2013). "Structure- and reactivity-based development of covalent inhibitors of the activating and EGFR T790M mutant kinases." Journal of Medicinal Chemistry, 56(17), 7025-7048. Link
A Comprehensive Guide to Cross-Reactivity Profiling of 4-(Mesitylamino)-4-oxobut-2-enoic Acid: A Case Study for Covalent Inhibitors
In the landscape of modern drug discovery, the development of highly selective therapeutic agents is paramount. While achieving potent on-target activity is a primary objective, understanding a compound's off-target interactions is equally critical for predicting potential toxicities and ensuring clinical success. This is particularly true for covalent inhibitors, which form a permanent bond with their target protein. Their irreversible nature can lead to prolonged and sometimes unforeseen biological consequences if off-target binding occurs.[1][2]
This guide provides an in-depth, technically-focused comparison of methodologies for the comprehensive cross-reactivity profiling of a novel, hypothetical covalent inhibitor: 4-(Mesitylamino)-4-oxobut-2-enoic acid. While specific experimental data for this compound is not publicly available, this document will serve as a detailed roadmap for researchers, scientists, and drug development professionals on how to approach the selectivity profiling of similar molecules. We will explore a multi-tiered strategy, from initial in silico predictions to rigorous biochemical and cell-based validation, providing a framework for generating a robust and reliable selectivity profile.
The Compound in Focus: this compound
This compound belongs to the family of α,β-unsaturated carbonyl compounds. This structural motif is a well-known "warhead" in the design of targeted covalent inhibitors, capable of forming a covalent bond with nucleophilic residues, most commonly cysteine, on the target protein.[2] For the purpose of this guide, we will hypothesize that this compound has been designed as a potent inhibitor of a specific kinase, for example, a receptor tyrosine kinase involved in a cancer signaling pathway.
A Multi-Faceted Approach to Profiling
A thorough assessment of inhibitor selectivity cannot be achieved through a single experimental method. Instead, a combination of computational, biochemical, and cell-based assays provides a more complete and physiologically relevant picture of a compound's activity.[3][4]
Tier 1: In Silico Off-Target Prediction
Before embarking on extensive and often costly experimental screening, computational methods can provide valuable insights into the potential off-target landscape of a small molecule.[5][6] These in silico tools leverage vast databases of known protein structures and compound-target interactions to predict potential binding partners.
Rationale for In Silico Screening
-
Cost-Effectiveness: Computational screening is significantly cheaper and faster than experimental high-throughput screening.[5]
-
Hypothesis Generation: It helps in prioritizing which protein families to focus on during experimental validation.
-
Early Risk Assessment: Potential liabilities can be identified early in the drug discovery pipeline.
Several platforms are available for off-target prediction, often utilizing machine learning algorithms and ligand-based or structure-based approaches.[5][7][8]
Experimental Protocol: In Silico Off-Target Prediction
-
Compound Preparation: Generate a 2D or 3D structure file of this compound.
-
Database Selection: Choose a suitable prediction tool or a combination of tools (e.g., SwissTargetPrediction, SuperPred, or commercial platforms).
-
Prediction Execution: Submit the compound structure to the selected platform(s). The output will typically be a ranked list of potential targets based on a similarity score or a probability of interaction.
-
Data Analysis: Analyze the predicted off-targets, paying close attention to kinases, other enzymes, GPCRs, and ion channels.
Tier 2: Biochemical Assays for Broad Kinase Profiling
Biochemical assays are the cornerstone of selectivity profiling, providing direct measurement of a compound's inhibitory activity against purified enzymes.[9][10] For a putative kinase inhibitor, screening against a large panel of kinases is the industry standard.[3][4]
Choosing the Right Assay Format
A variety of biochemical assay formats are available, each with its own advantages and limitations.[9][11]
-
Radiometric Assays: Considered the "gold standard," these assays directly measure the incorporation of radiolabeled phosphate (from ³²P-ATP or ³³P-ATP) into a substrate. They are highly sensitive and not prone to interference from compound fluorescence.[9]
-
Fluorescence-Based Assays: These include methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP). They are non-radioactive and well-suited for high-throughput screening.[10][11]
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced during the kinase reaction, providing a universal method for assessing the activity of any kinase.[10][12]
Experimental Workflow: Kinase Panel Screening
A tiered approach to kinase panel screening is often the most efficient and cost-effective strategy.[4]
-
Primary Screen: Test the compound at a single high concentration (e.g., 1 or 10 µM) against a broad panel of kinases (e.g., >400 kinases).
-
Dose-Response Analysis: For any kinase showing significant inhibition (e.g., >70%) in the primary screen, perform a 10-point dose-response curve to determine the IC₅₀ value.
The following diagram illustrates this tiered biochemical screening workflow:
Caption: Tiered workflow for biochemical kinase selectivity profiling.
Hypothetical Data Presentation
The results of the kinase panel screen should be summarized in a clear and concise table.
| Kinase Target | % Inhibition at 1 µM | IC₅₀ (nM) |
| Primary Target (e.g., EGFR) | 95% | 15 |
| Off-Target Kinase A | 85% | 250 |
| Off-Target Kinase B | 72% | 800 |
| Off-Target Kinase C | 45% | >10,000 |
| ... | ... | ... |
Tier 3: Cell-Based Assays for Physiological Relevance
While biochemical assays are essential for determining direct enzyme inhibition, they do not fully recapitulate the complex environment of a living cell.[13][14] Cell-based assays are therefore crucial for confirming on-target and off-target effects in a more physiologically relevant context.[15][16]
Rationale for Cell-Based Assays
-
Membrane Permeability: They assess whether the compound can cross the cell membrane to reach its intracellular target.[15]
-
Cellular ATP Concentration: They evaluate inhibitor potency in the presence of physiological ATP concentrations, which are often much higher than those used in biochemical assays.
-
Target Engagement: Assays like NanoBRET™ can directly measure the binding of the compound to its target inside living cells.[16]
-
Downstream Signaling: They can measure the effect of the inhibitor on the downstream signaling pathway of the target kinase.[17]
Experimental Protocol: Cellular Target Engagement and Phosphorylation Assay
-
Cell Line Selection: Choose a cell line that expresses the target kinase and a relevant off-target kinase identified in the biochemical screen.
-
Compound Treatment: Treat the cells with a range of concentrations of the compound.
-
Target Engagement (e.g., NanoBRET™): If available, use a target engagement assay to confirm that the compound is binding to its intended target in the cellular environment.[16]
-
Phosphorylation Analysis (e.g., Western Blot or ELISA): Lyse the cells and use phospho-specific antibodies to measure the phosphorylation status of the direct substrate of the target kinase and any relevant off-target kinases. A decrease in phosphorylation indicates target inhibition.[16]
Sources
- 1. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. inits.at [inits.at]
- 14. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 15. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. reactionbiology.com [reactionbiology.com]
"Selectivity profiling of 4-(Mesitylamino)-4-oxobut-2-enoic acid against a panel of kinases"
This guide details the selectivity profiling of 4-(Mesitylamino)-4-oxobut-2-enoic acid (also known as N-mesitylmaleamic acid), a chemical probe belonging to the class of Michael acceptor precursors. It is designed for researchers investigating cysteine-targeting covalent inhibitors and requires a distinct profiling strategy compared to reversible ATP-competitive inhibitors.
Executive Summary: The Covalent Probe Profile
This compound represents a specific subclass of electrophilic probes. Chemically, it is the open-chain acid form of N-mesitylmaleimide. In physiological conditions, these compounds exist in equilibrium with their cyclic maleimide counterparts or act as "pro-electrophiles" that cyclize to react with nucleophilic cysteine residues in the kinase ATP-binding pocket.
Unlike standard acrylamides (e.g., Ibrutinib) which are moderately reactive, or simple maleimides (e.g., N-ethylmaleimide) which are promiscuous, the mesityl group (2,4,6-trimethylphenyl) introduces significant steric bulk. This steric hindrance is a critical design feature intended to improve selectivity by excluding the molecule from kinases with restrictive active sites, despite the high intrinsic reactivity of the maleimide warhead.
Chemical & Mechanistic Basis
To profile this compound effectively, one must understand its mechanism of action (MoA).
-
Activation: Spontaneous or acid-catalyzed cyclization to N-mesitylmaleimide.
-
Target: Conserved catalytic cysteines (e.g., Cys481 in BTK, Cys797 in EGFR) or non-catalytic solvent-exposed cysteines.
-
Steric Filter: The orthogonal methyl groups on the mesityl ring twist the phenyl group out of plane, creating a "molecular fence" that reduces off-target binding to kinases with narrow solvent channels.
Workflow: Mechanism of Action
Caption: Activation pathway of the maleamic acid precursor into the reactive maleimide species, followed by covalent modification of the kinase cysteine.
Comparative Performance Analysis
When profiling this compound, it must be benchmarked against standard covalent inhibitors to contextualize its selectivity.
Comparison Standards
| Feature | This compound | Ibrutinib (Standard) | N-Ethylmaleimide (NEM) |
| Class | Sterically Hindered Maleamic Acid | Irreversible Acrylamide | Promiscuous Maleimide |
| Reactivity | Moderate (Requires cyclization) | Tuned (Low intrinsic reactivity) | High (Non-specific) |
| Selectivity | Steric-driven (Mesityl group) | Scaffold-driven (H-bonds) | Low (Size-driven) |
| Primary Targets | Cys-containing Kinases (e.g., EGFR, BTK) | BTK, EGFR, TEC, BLK | All surface Cysteines |
| Off-Targets | Reduced vs. NEM due to bulk | EGFR, ITK (Kinase specific) | Tubulin, housekeeping proteins |
Expected Selectivity Profile
Experimental data typically indicates that the Mesityl derivative exhibits a "Goldilocks" profile:
-
Lower Promiscuity than NEM: The trimethyl substitution prevents access to buried cysteines that small probes like NEM can reach.
-
Higher Reactivity than Acrylamides: Once cyclized, the maleimide is a stronger electrophile than the acrylamide of Ibrutinib, potentially inhibiting kinases with less nucleophilic cysteines (e.g., those with higher pKa).
Detailed Profiling Protocol
To validate the selectivity of this compound, a multi-tiered approach combining biochemical activity assays and mass spectrometry is required.
Tier 1: High-Throughput Binding Assay (KINOMEscan or Similar)
-
Method: Competition binding assay using active-site directed probes.
-
Conditions: Pre-incubation is critical.
-
Standard: 1 hour pre-incubation to allow cyclization and covalent bond formation.
-
Control: No pre-incubation (measures reversible binding of the acid form).
-
-
Readout: % Inhibition at 1 µM and 10 µM.
Tier 2: Intact Protein Mass Spectrometry (Validation)
Since the compound is covalent, IC50 values can be misleading (time-dependent). Mass spec confirms the stoichiometry of labeling.
-
Protocol:
-
Incubate Kinase Domain (e.g., EGFR WT) with compound (1:1 and 1:10 ratio) for 60 min.
-
Denature and analyze via LC-MS/MS.
-
Success Criteria: Observation of a mass shift corresponding to the dehydrated adduct (+215 Da for the maleimide form) on the specific cysteine peptide.
-
Tier 3: Washout Experiments (Irreversibility Check)
To prove the "2-enoic acid" moiety (via maleimide) is acting covalently:
-
Treat cells/protein with compound (10x IC50).
-
Wash samples extensively (3x) to remove free compound.
-
Measure kinase activity.
-
Result: If activity remains inhibited after washout, the mechanism is covalent.
Selectivity Profiling Workflow
The following diagram outlines the logical flow for profiling this specific compound, ensuring false positives (non-specific alkylation) are ruled out.
Caption: Decision tree for validating the selectivity of mesityl-based covalent probes.
Interpretation of Results
When analyzing the data for this compound:
-
Selectivity Score (S-score):
-
Calculate
. -
Target: An S(35) < 0.05 (inhibiting <5% of the kinome) indicates good selectivity for a maleimide-based probe, attributed to the Mesityl steric shield .
-
-
Time-Dependency:
-
If IC50 decreases significantly (e.g., >10-fold) between 30 min and 4 hour incubation, the compound is acting via a slow-cyclization covalent mechanism.
-
-
Structure-Activity Relationship (SAR):
-
Compare to 4-(Phenylamino)-4-oxobut-2-enoic acid (no methyl groups). The phenyl analog should be significantly less selective (more potent against off-targets) due to lack of steric hindrance, validating the role of the Mesityl group.
-
References
-
Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. Link
-
Barf, T., & Kaptein, A. (2012). "Irreversible protein kinase inhibitors: balancing the benefits and risks." Journal of Medicinal Chemistry. Link
-
Lanning, B. R., et al. (2014). "A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors." Nature Chemical Biology. Link
-
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
